![molecular formula C11H19NO4 B15272301 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid](/img/structure/B15272301.png)
2-([(Tert-butoxy)carbonyl]amino)hex-4-enoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid: is a chemical compound with the molecular formula C11H19NO4. It is a derivative of hexenoic acid, where the amino group is protected by a tert-butoxycarbonyl (BOC) group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting hex-4-enoic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond in the hexenoic acid moiety.
Reduction: Reduction reactions can target the double bond, converting it to a single bond.
Substitution: The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is common.
Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol can be used to remove the BOC group.
Major Products Formed:
Oxidation: Formation of epoxides or diols.
Reduction: Formation of hexanoic acid derivatives.
Substitution: Formation of free amines or further derivatized products.
Aplicaciones Científicas De Investigación
Chemistry: 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid is widely used in peptide synthesis as a protected amino acid. It serves as a building block for the synthesis of complex peptides and proteins.
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein folding. Its protected amino group allows for selective deprotection and functionalization in biological assays.
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. Its stability and ease of deprotection make it a valuable intermediate in drug discovery.
Industry: In the chemical industry, 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid is used in the production of specialty chemicals and advanced materials. Its versatility in chemical reactions makes it a valuable component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid primarily involves its role as a protected amino acid. The tert-butoxycarbonyl group protects the amino group from unwanted reactions during synthesis. Upon deprotection, the free amino group can participate in various chemical reactions, including peptide bond formation. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparación Con Compuestos Similares
- 2-([(Tert-butoxy)carbonyl]amino)pent-4-ynoic acid
- 2-([(Tert-butoxy)carbonyl]amino)-4-methoxybutanoic acid
- 2-([(Tert-butoxy)carbonyl]amino)hex-5-enoic acid
Comparison:
- 2-([(Tert-butoxy)carbonyl]amino)pent-4-ynoic acid: This compound has a similar structure but with a triple bond instead of a double bond. It exhibits different reactivity due to the presence of the alkyne group .
- 2-([(Tert-butoxy)carbonyl]amino)-4-methoxybutanoic acid: This compound has a methoxy group, which alters its chemical properties and reactivity compared to the hex-4-enoic acid derivative .
- 2-([(Tert-butoxy)carbonyl]amino)hex-5-enoic acid: This compound has the double bond at a different position, which can affect its reactivity and the types of reactions it undergoes .
The uniqueness of 2-([(Tert-butoxy)carbonyl]amino)hex-4-enoic acid lies in its specific structure, which provides a balance of stability and reactivity, making it suitable for a wide range of applications in organic synthesis and research.
Propiedades
Fórmula molecular |
C11H19NO4 |
|---|---|
Peso molecular |
229.27 g/mol |
Nombre IUPAC |
(E)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hex-4-enoic acid |
InChI |
InChI=1S/C11H19NO4/c1-5-6-7-8(9(13)14)12-10(15)16-11(2,3)4/h5-6,8H,7H2,1-4H3,(H,12,15)(H,13,14)/b6-5+ |
Clave InChI |
ZKNUNOYJLHQVGB-AATRIKPKSA-N |
SMILES isomérico |
C/C=C/CC(C(=O)O)NC(=O)OC(C)(C)C |
SMILES canónico |
CC=CCC(C(=O)O)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(Methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B15272220.png)
![1-[(5-Ethyl-1,3,4-thiadiazol-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15272228.png)
![1-Methyl-3-{3-oxabicyclo[3.1.0]hexan-6-yl}-1H-pyrazol-5-amine](/img/structure/B15272230.png)
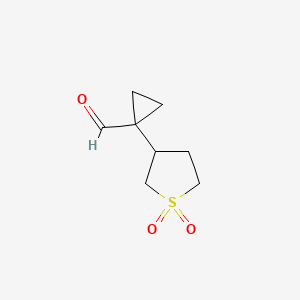
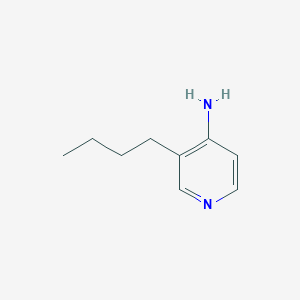
![(2R)-2-amino-3-[(2S)-oxolan-2-yl]propanoic acid](/img/structure/B15272249.png)
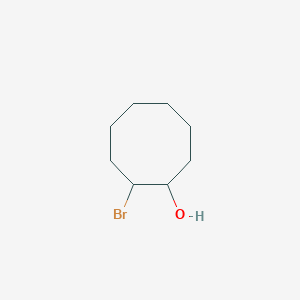
![2-(3-Chlorophenyl)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine](/img/structure/B15272263.png)
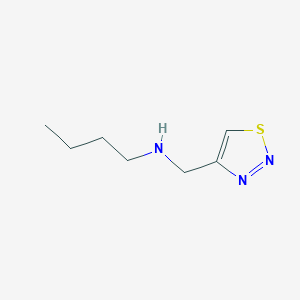
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methoxy-3-methylbutanoic acid](/img/structure/B15272275.png)
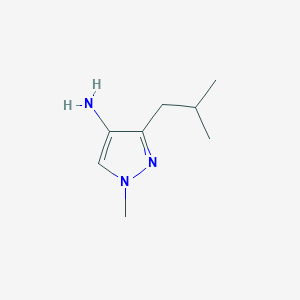
![2-[(Prop-2-yn-1-yloxy)amino]pyrimidine-5-carboxylic acid](/img/structure/B15272304.png)
![4-Tert-butyl-4H,5H,6H,7H-thieno[3,2-C]pyridine](/img/structure/B15272306.png)
